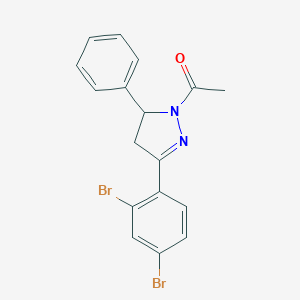![molecular formula C24H25N3O4 B304764 N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304764.png)
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide, also known as DMEQ-Tic, is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways. These pathways are involved in the regulation of cell growth, inflammation, and apoptosis. N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been shown to inhibit the activation of these pathways, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. The compound has also been shown to protect neurons from oxidative stress and reduce neuroinflammation. Additionally, N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide for lab experiments is its high selectivity towards cancer cells, which makes it a potent anti-tumor agent. Additionally, the compound has been found to exhibit low toxicity, making it safe for use in in vitro and in vivo experiments. However, one of the limitations of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide is its poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide. One area of interest is the development of novel formulations of the compound that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide and its potential applications in other diseases. Furthermore, the compound can be studied in combination with other drugs to enhance its therapeutic efficacy. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide in humans.
Méthodes De Synthèse
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide is synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 3-methoxybenzaldehyde and isonicotinohydrazide in the presence of a catalyst to form N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to possess anti-tumor properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, the compound has shown promise in the treatment of neurodegenerative disorders by protecting neurons from oxidative stress and reducing neuroinflammation.
Propriétés
Nom du produit |
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide |
|---|---|
Formule moléculaire |
C24H25N3O4 |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
N-[(E)-[4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H25N3O4/c1-17-5-4-6-18(2)23(17)31-14-13-30-21-8-7-19(15-22(21)29-3)16-26-27-24(28)20-9-11-25-12-10-20/h4-12,15-16H,13-14H2,1-3H3,(H,27,28)/b26-16+ |
Clé InChI |
NHPQYZVIXVNXBF-WGOQTCKBSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OC |
SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)
![1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline](/img/structure/B304682.png)
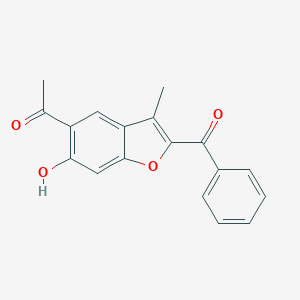

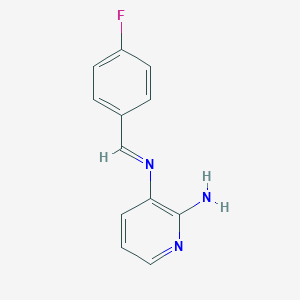
![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)
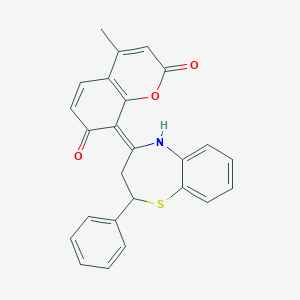
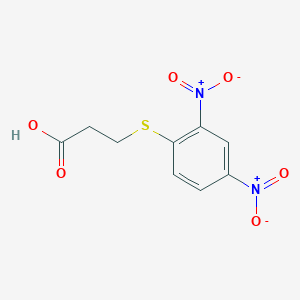
![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)

![2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B304699.png)
![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)
![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)
